molecular formula C10H7N3 B1588674 2-(1H-pyrazol-1-yl)benzonitrile CAS No. 25775-03-5

2-(1H-pyrazol-1-yl)benzonitrile

Cat. No.: B1588674
CAS No.: 25775-03-5
M. Wt: 169.18 g/mol
InChI Key: FMURBLXVPMFBMG-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H7N3. It consists of a pyrazole ring attached to a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrazol-1-yl)benzonitrile typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . Another method includes the cycloaddition of 1,3-dipoles to dipolarophiles . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrazol-3-yl)benzonitrile
  • 2-(1H-pyrazol-4-yl)benzonitrile
  • 2-(1H-pyrazol-5-yl)benzonitrile

Uniqueness

2-(1H-pyrazol-1-yl)benzonitrile is unique due to the position of the pyrazole ring attachment to the benzonitrile moiety. This specific structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Biological Activity

2-(1H-pyrazol-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring attached to a benzonitrile moiety, which contributes to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:

C10H8N4\text{C}_{10}\text{H}_{8}\text{N}_{4}

This structure allows for interactions with various biological targets, particularly in receptor pharmacology.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against resistant bacterial strains. This suggests potential therapeutic applications in treating infections caused by multidrug-resistant organisms.

Modulation of Receptor Activity

This compound has been identified as a positive allosteric modulator of the M1 muscarinic receptor. This modulation enhances the receptor's activity, influencing various biochemical pathways, including the activation of phospholipase C and downstream signaling cascades. Such interactions can lead to significant changes in cellular responses, making it an important compound for investigating receptor pharmacology.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructure FeaturesUnique Aspects
4-(4-formyl-1H-pyrazol-1-yl)benzonitrileSimilar pyrazole and benzonitrile moietyDifferent functional groups leading to varied activity
3-Amino-4-(1H-pyrazol-1-yl)benzonitrileAmino group instead of formylExhibits different biological activities
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrileChlorine substitution on the benzene ringMay influence lipophilicity and receptor binding

Study on Antimicrobial Activity

In a recent study, this compound was tested against various bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Receptor Modulation Study

Another significant study explored the effects of this compound on M1 muscarinic receptors in vitro. The findings revealed that this compound increased receptor activity by approximately 50% compared to control groups, suggesting its utility in enhancing cholinergic signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Interaction : As a positive allosteric modulator, it alters the conformation of the M1 muscarinic receptor, enhancing its affinity for acetylcholine.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways, leading to bactericidal effects.

Properties

IUPAC Name

2-pyrazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMURBLXVPMFBMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70428171
Record name 2-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25775-03-5
Record name 2-(1H-pyrazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70428171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 20 mmol of 2-fluorobezonitrile and 40 mmol of pyrrazole is mixed together in dimethylformaide with 1 equivalent of potassium hydroxide and a catalytic amount of 18-crown-6. The mixture is stirred at room temperature overnight, quenched with water and ethyl acetate and extracted with ethyl acetate. The organic extract is washed repeatedly with 1 N NaOH solution. The organic layer is then diluted with ether and washed with 1N HCl solution, dried and concentrated. 1H NMR (CDCl3) 6.55 (t, J=2 Hz, 1H), 7.42 (M, 1H), 7.65–7.82 m, 4H), 8.15 (d, J=1 Hz, 1H). 2-Pyrazol-1-yl-benzoic acid. Compound 178. A solution of compound 177 in conc HCl is refluxed overnight, cooled and concentrated. The product is precipitated by addition of 1 N NaOH until pH of 5–6, filtered and dried. 1H (CDCl3) 6.52 (t, J=3 Hz, 1H), 7.40 (d, J=8 Hz, 1H), 7.50 (t, J=8 Hz, 1H) 7.62 (t, J=8 hz, 1H), 7.81 (m, 2H), 8.12 (d, J=8 Hz, 1H). N-Benzo[1,3]dioxol-5-ylmethyl-N-benzyl-2-pyrazol-1-yl-benzamide, Compound 179. 1.1 equiv of carbonyl diimidazole is added to a solution of benzoic acid 178 (200 mg) in tetrahydrofuran (5 mL); the reaction is stirred at room temperature for 3 h. After this time N-piperonyl-N-benzylamine (0.25 g) is added in one portion. After 30 min, the reaction is filtered, diluted with ether and washed with water. The organic layer is dried (Na2SO4) and purified over column chromatography to provide the desired product (390 mg). The proton NMR displays a typically doubled pattern. 1H (CDCl3) 3.83 and 4.32 (two doublets, J=16 Hz, 1H), 3.91 (two doublets, J=8 Hz, 1H), 4.18 two doublets (J=6 Hz, 1H), 5.0 and 5.1 (two doublets, J=14 Hz, 1H), 5.93 and 5.98 (s and doublet, J=2 Hz, 2H, OCH2O), 6.35–6.40 (m, 2H), 6.51 (d, J=4 Hz, 0.5H), 6.4 (m, 1.5H), 7.0–7.88 m, 15H). LC-MS 412.3
Quantity
20 mmol
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200 mg
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5 mL
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N-piperonyl-N-benzylamine
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0.25 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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